![molecular formula C16H15N3O B2514729 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone CAS No. 1797286-28-2](/img/structure/B2514729.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone has been the subject of several studies. A Rh(III)-catalyzed tandem reaction has been explored for the synthesis of (quinazolin-2-yl)methanone derivatives from 2,1-benzisoxazoles and α-azido ketones . Additionally, the stereocontrolled synthesis of a functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthon for methano-bridged pyrrolidines has been studied . An efficient synthesis of (+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol and its enantiomer has also been described . Improved stereocontrolled syntheses of 5-anti-hydroxy-3-exo-methoxycarbonyl-2-azabicyclo[2.1.1]hexanes have been reported .
Synthesis Analysis
The Rh(III)-catalyzed tandem reaction involves denitrogenation of α-azido ketones, aza-[4 + 2] cycloaddition, ring opening, and dehydration aromatization processes . The synthesis of (+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol and its enantiomer has been efficiently achieved . The key step in the electrophilic addition-rearrangement route for the synthesis of 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane involves the use of a 3-nosyloxymethyl group to suppress unwanted competitive oxygen neighboring group participation .
Molecular Structure Analysis
The molecular structure of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone has been investigated in the context of its synthesis and stereochemistry .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone include Rh(III)-catalyzed denitrogenation of α-azido ketones, aza-[4 + 2] cycloaddition, ring opening, and dehydration aromatization processes . Additionally, the enantioselective reduction of achiral ketones to chiral secondary alcohols has been studied .
Physical and Chemical Properties Analysis
The physical and chemical properties of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone have been explored in the context of its synthesis and stereochemistry .
Relevant Case Studies
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
The study by Kumar et al. (2017) discusses the synthesis and characterization of cinchonidinyl-based acrylic and methacrylic homopolymers, which are related to the chemical structure . These polymers exhibit antibacterial activity, indicating potential applications in the development of antimicrobial materials. The polymers were synthesized through free radical polymerization and characterized using various spectroscopic techniques, revealing their thermal stability and surface morphology Kumar et al., 2017.
Antimicrobial and Anticancer Activities
Kayarmar et al. (2014) synthesized novel azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues of 1H-imidazo[4,5-c]quinoline to explore new antimicrobial and anticancer agents. These compounds were evaluated for their in vitro antimicrobial activity and showed promising results against various bacterial strains. Additionally, some compounds exhibited potential anticancer activity, highlighting the versatility of azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives in therapeutic applications Kayarmar et al., 2014.
Novel Antitrichomonal Agents
Glazer and Chappel (1982) explored the synthesis and reactivity of quinoxaline 1,4-dioxides, leading to the discovery of a novel series of pyrido[2,3-b]quinoxaline 5-oxides. These compounds represent a unique class of antitrichomonal agents with oral activity against trichomoniasis. The study highlights the potential of these derivatives in developing new treatments for trichomoniasis Glazer & Chappel, 1982.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(19-11-4-3-5-12(19)9-8-11)15-10-17-13-6-1-2-7-14(13)18-15/h1-4,6-7,10-12H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIVIQRVRRHBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

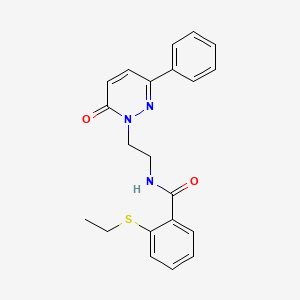
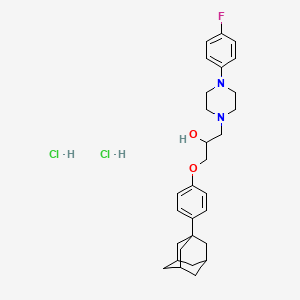
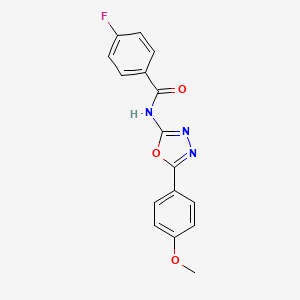
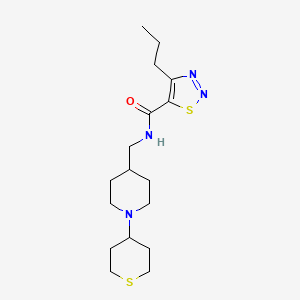
![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)
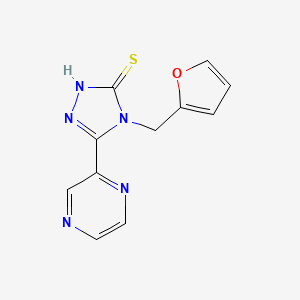
![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)
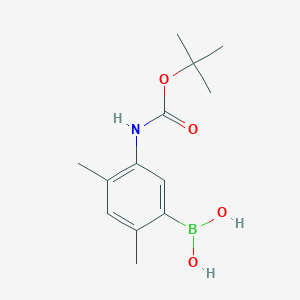
![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)
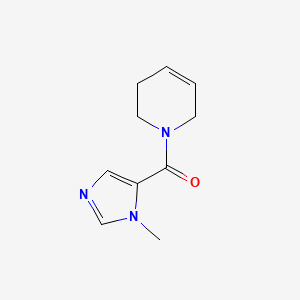
![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)
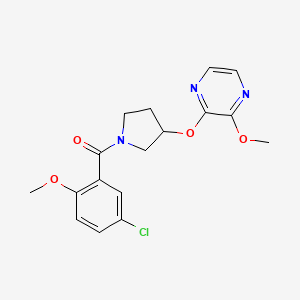
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)
![2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2514668.png)